2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-10(2)9-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
KNLKPKIRQCAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN(N=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst . The reaction can be carried out in various solvents, including acetonitrile and water, and typically requires temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more cost-effective and environmentally friendly solvents and catalysts. For example, replacing 1,4-dioxane with acetonitrile and using copper(II) oxide instead of more expensive copper(I) catalysts . The reaction conditions are adjusted to ensure high yield and purity of the product, which is then isolated by crystallization or other purification techniques.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring in the compound participates in [3+2] cycloaddition reactions , which are foundational to its synthesis. Key features:
-
Regiospecificity : Copper-catalyzed reactions preferentially form 1,4-disubstituted triazoles, with the proton on the triazole ring shifted downfield in NMR (e.g., δ ~8.50 ppm) .
-
Mechanism : The azide and alkyne undergo a stepwise cycloaddition, forming a six-membered transition state. Copper facilitates electron transfer and lowers activation energy .
Electrochemical Cycloadditions
A novel method uses a pencil graphite anode and stainless-steel cathode in MeCN to generate triazoles from secondary propargyl alcohols and sodium azide. This method operates at room temperature with constant current, offering a sustainable alternative .
Reactions of the Butanoic Acid Moiety
The carboxylic acid group in the compound undergoes standard acid-base reactions , enabling functionalization:
-
Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) to form esters.
-
Amidation : Conversion to amides using amines under coupling agents like EDC/NHS.
-
Decarboxylation : Under thermal conditions (e.g., reflux in DMF), the acid may lose CO₂ to form a hydrocarbon chain.
Structural Modifications
The triazole ring and carboxylic acid allow further derivatization:
-
Substitution : The triazole’s nitrogen atoms can undergo alkylation or arylation. For example, Pd(0)-catalyzed direct arylation introduces aryl groups under air conditions .
-
Coordination Chemistry : The acidic proton on the triazole (pKa ~10) enables metal coordination, forming complexes with transition metals like Cu or Ni .
Biological and Chemical Interactions
The compound’s dual functionality enables:
Comparative Analysis of Triazole Derivatives
| Derivative | Structural Features | Key Reactions |
|---|---|---|
| 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid | Triazole + carboxylic acid | Cycloaddition, esterification |
| 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | Triazole + aryl substituent | Arylation, amidation |
| 4-Amino-4-(furan-2-yl)butanoic acid | Furan + amino acid | Oxidation, reduction |
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, coordination to metal ions, and π-π stacking interactions . The specific pathways affected depend on the biological context and the particular target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid with structurally or functionally related compounds:
Structural and Functional Insights
Triazole vs. Synthesis: Triazoles are synthesized via CuAAC, a modular and high-yield method, whereas thiazoles (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) typically require Hantzsch synthesis, involving α-halo ketones and thioamides . Physical Properties: Thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibit higher melting points (139.5–140°C) due to aromatic stacking and sulfur’s polarizability, whereas triazoles may have lower volatility and varied solubility due to nitrogen’s electronegativity .
Butanoic Acid vs. Simpler Carboxylic Acids 3-Methyl butanoic acid () is volatile and contributes to fruity or rancid odors, whereas the triazole-substituted butanoic acid likely has reduced volatility due to its bulky heterocyclic group, limiting olfactory impact . Pharmaceutical Potential: Phenoxy-substituted propionic acids () are patented for anti-inflammatory use, suggesting that triazole-substituted butanoic acids could similarly target inflammatory pathways but with improved pharmacokinetics from the triazole’s hydrogen-bonding capacity .
Research Findings
- Synthetic Advantages : CuAAC (used for triazoles) provides superior regioselectivity and compatibility with diverse substrates compared to traditional thiazole syntheses .
- Biological Relevance : Triazoles’ nitrogen-rich structure may enhance interactions with enzymes or receptors, making them candidates for drug development, whereas thiazoles are more common in agrochemicals due to sulfur’s reactivity .
- Thermal Stability : Thiazole derivatives’ higher melting points suggest greater thermal stability, advantageous in material science, while triazoles may prioritize solubility for drug delivery .
Biological Activity
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid, also known as 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid, is a compound featuring a triazole ring and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in pharmacology and materials science.
The molecular formula of this compound is , with a molecular weight of 183.21 g/mol. Its structure includes a triazole ring that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 3-methyl-2-(2-methyltriazol-4-yl)butanoic acid |
| InChI Key | QJBNOSLANGIKSN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The triazole ring plays a crucial role in these interactions, influencing the function of biological macromolecules.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 1,2,3-triazoles, including derivatives like this compound. The antioxidant capacity was evaluated using various assays such as DPPH and ABTS methods. The compound demonstrated significant antioxidant activity comparable to standard antioxidants .
Enzyme Inhibition
The compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Kinetic studies indicated that it exhibited noncompetitive inhibition against AChE and competitive inhibition against BChE .
Antimicrobial Activity
In vitro studies have reported that this compound possesses antimicrobial properties against various bacterial strains. The compound was tested against seven bacterial species and demonstrated notable antibacterial effects .
Case Studies
- Inhibition of Cholinesterase Enzymes : A study investigated several triazole compounds for their inhibitory effects on AChE and BChE. Among them, this compound showed significant inhibition rates, suggesting its potential use in treating cognitive disorders .
- Antioxidant Efficacy : Another research focused on the antioxidant capabilities of triazole derivatives revealed that this compound exhibited strong radical scavenging activity. It was assessed using multiple bioanalytical methods, confirming its efficacy in reducing oxidative stress .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid?
Methodological Answer:
A general approach involves cyclocondensation reactions to form the triazole ring, followed by functionalization. For example:
- Step 1: React a substituted aldehyde (e.g., 2-methylpropanal) with a triazole precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours). This forms the triazole core .
- Step 2: Hydrolyze intermediates under basic conditions (e.g., 10% NaOH) to generate the carboxylic acid moiety. Adjust pH to 5–6 with acetic acid for precipitation .
- Purification: Use column chromatography or recrystallization from ethanol/water.
Basic: How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions and integrity of the triazole ring.
- FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy.
- Elemental Analysis: Match calculated and observed C, H, N percentages.
Advanced: What crystallographic tools are suitable for resolving its 3D structure?
Methodological Answer:
- X-ray Crystallography: Use programs like SHELXL for small-molecule refinement. Key steps:
- Data Interpretation: Check R-factors (<5%) and residual electron density maps for errors.
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., triazole methyl group, butanoic acid chain length) using methods from patent analogs (e.g., 4-[4-cyano-2-(carbamoyl)phenyl]butanoic acid derivatives) .
- Biological Assays:
- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values .
- Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or cell cycle arrest using propidium iodide .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or enzymes .
Advanced: How to address discrepancies in crystallographic data vs. computational predictions?
Methodological Answer:
- Conflict Analysis:
- Thermal Motion: Apply anisotropic displacement parameters (ADPs) in SHELXL to model atomic vibrations .
Advanced: What strategies optimize its solubility for biological testing?
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to generate water-soluble sodium salts.
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes for in vitro assays .
- pH Adjustment: Prepare buffered solutions (pH 7.4) to enhance ionization of the carboxylic acid group .
Basic: What analytical techniques confirm the absence of synthetic byproducts?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Compare retention times and MS fragmentation with standards .
- TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:1); visualize under UV254 or with ninhydrin for amines .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose to:
- LC-MS Analysis: Track degradation products (e.g., triazole ring opening or decarboxylation) over 24–72 hours.
Advanced: How to investigate its interaction with biomacromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize proteins (e.g., albumin) on a sensor chip; measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
